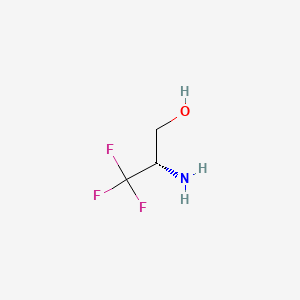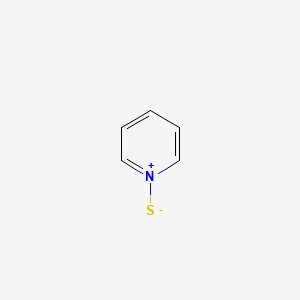
Pyridine, 1-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1-sulfide is an organic compound that contains a pyridine ring bonded to a sulfur atom. It is a heterocyclic aromatic compound, which means it has a ring structure that includes atoms of at least two different elements. This compound is known for its distinctive chemical properties and its applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine, 1-sulfide can be synthesized through several methods. One common method involves the reaction of pyridine with sulfur or sulfur-containing compounds. For example, pyridine can react with sulfur dichloride (SCl2) under controlled conditions to form pyridine sulfide. Another method involves the use of sulfur monochloride (S2Cl2) as a reagent.
Industrial Production Methods
In industrial settings, pyridine sulfide is often produced through large-scale chemical reactions that involve the use of pyridine and sulfur compounds. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 1-sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine sulfoxide or pyridine sulfone, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of pyridine sulfide can lead to the formation of pyridine and hydrogen sulfide.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine sulfoxide, pyridine sulfone.
Reduction: Pyridine, hydrogen sulfide.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 1-sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some pyridine sulfide compounds are investigated for their potential use as pharmaceuticals.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pyridine sulfide involves its interaction with various molecular targets and pathways. For example, in biological systems, pyridine sulfide can interact with enzymes and proteins, leading to changes in their activity. The sulfur atom in pyridine sulfide can form bonds with metal ions, which can affect the function of metalloproteins and other metal-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 1-sulfide can be compared with other similar compounds, such as:
Pyridine: Pyridine itself is a basic heterocyclic compound with a nitrogen atom in the ring. This compound differs by having a sulfur atom bonded to the ring.
Pyridine sulfoxide: This compound is an oxidized form of pyridine sulfide, where the sulfur atom is bonded to an oxygen atom.
Pyridine sulfone: Another oxidized form, where the sulfur atom is bonded to two oxygen atoms.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. The presence of both nitrogen and sulfur atoms in the ring allows it to participate in a variety of chemical reactions and interact with different molecular targets.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent and building block in organic synthesis, as well as a subject of interest in biological and medicinal research.
Eigenschaften
CAS-Nummer |
115974-66-8 |
|---|---|
Molekularformel |
C5H5NS |
Molekulargewicht |
111.162 |
IUPAC-Name |
1-sulfidopyridin-1-ium |
InChI |
InChI=1S/C5H5NS/c7-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
YWSPNEMTARSIKW-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)[S-] |
Synonyme |
Pyridine, 1-sulfide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


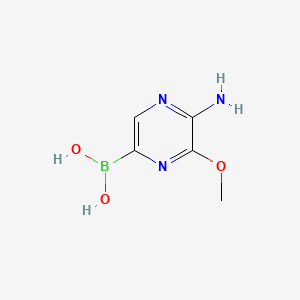
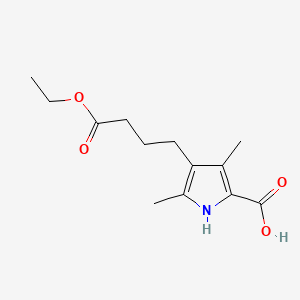

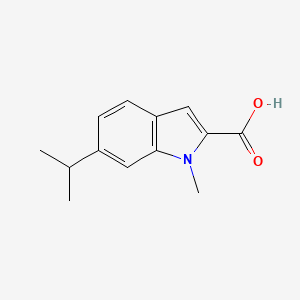
![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)
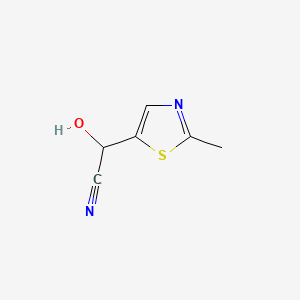
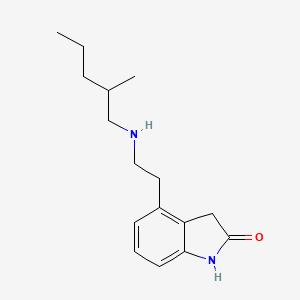
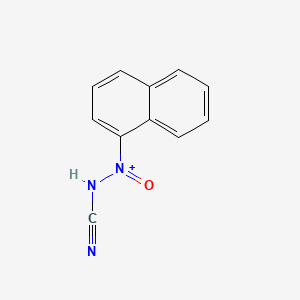
![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)
